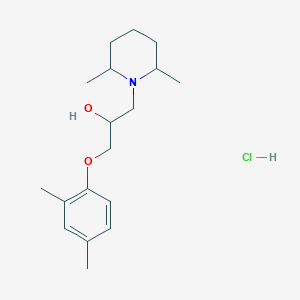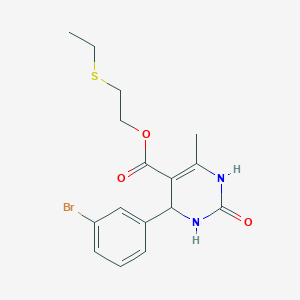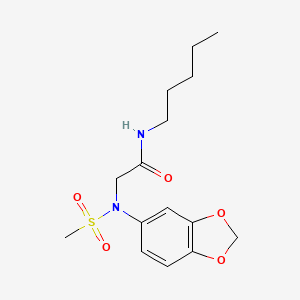![molecular formula C16H21N5O2S B4899544 N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4899544.png)
N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide, also known as JNJ-31020028, is a small molecule inhibitor that has been widely used in scientific research. This compound was first developed by Janssen Pharmaceutica and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide involves the inhibition of the GSK-3β enzyme. GSK-3β is a serine/threonine kinase that is involved in various cellular processes, such as glycogen metabolism, cell cycle regulation, and gene expression. Dysregulation of GSK-3β has been implicated in the pathogenesis of various diseases, including neurological disorders and cancer. This compound binds to the ATP-binding site of GSK-3β and inhibits its activity, leading to downstream effects on various cellular pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. Inhibition of GSK-3β by this compound has been shown to have various effects on cellular processes, such as increased glycogen synthesis, decreased tau phosphorylation, and increased β-catenin stabilization. In addition, this compound has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide in lab experiments include its high potency and specificity for GSK-3β inhibition, as well as its ability to cross the blood-brain barrier. However, some limitations of using this compound include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the use of N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide in scientific research. One potential direction is the development of more potent and selective GSK-3β inhibitors based on the structure of this compound. Another direction is the exploration of the therapeutic potential of this compound in various diseases, such as cancer and diabetes. In addition, further studies are needed to better understand the mechanism of action of this compound and its downstream effects on cellular pathways.
Synthesis Methods
The synthesis of N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide is a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of 2-chloro-3-pyridinecarbaldehyde with 4-(2-pyridinyl)piperazine in the presence of potassium carbonate in DMF. The resulting product is then treated with methyl methanesulfonate to obtain the final product. The purity of the product is confirmed using HPLC and NMR spectroscopy.
Scientific Research Applications
N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide has been extensively used in scientific research. It has shown promising results in various studies related to neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to inhibit the activity of the glycogen synthase kinase-3β (GSK-3β) enzyme, which is implicated in the pathogenesis of these disorders. In addition, this compound has also been used in studies related to cancer, inflammation, and diabetes.
properties
IUPAC Name |
N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-24(22,23)19-13-14-5-4-8-18-16(14)21-11-9-20(10-12-21)15-6-2-3-7-17-15/h2-8,19H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKYRFUMKAKVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-piperidinylmethyl)phenyl]hexanamide](/img/structure/B4899461.png)





![2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4899507.png)
![methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B4899514.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4899520.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide](/img/structure/B4899526.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B4899536.png)
![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4899549.png)

![3-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4899574.png)